2-Methyl-4-phenylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-methyl-4-phenylpyrrolidine, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole, followed by alkene reduction. This methodology highlights an efficient means of constructing molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor (Evans, 2007).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 2-methyl-3-(2-nitro-phenyl)-4-phenyl-[1,2,4]oxadiazolidin-5-one, has been elucidated through single-crystal X-ray diffraction studies. These analyses provide insight into the conformational flexibility and intermolecular interactions that may be relevant to 2-methyl-4-phenylpyrrolidine derivatives (Karabıyık et al., 2005).
Chemical Reactions and Properties
2-Methyl-4-phenylpyrrolidine derivatives have been utilized as chiral diamine ligands for copper(II)-catalyzed Henry reactions, exhibiting excellent yields and high levels of enantiocontrol. This indicates the compound's potential as a versatile reagent in asymmetric synthesis (Scharnagel et al., 2014).
Physical Properties Analysis
The synthesis and physical properties of related pyrrolidine derivatives, such as (R)-2-methylpyrrolidine, have been reported, providing an efficient and high-yielding synthesis route. This work offers a basis for understanding the physical properties of 2-methyl-4-phenylpyrrolidine, including solubility, melting point, and boiling point (Zhao et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-methyl-4-phenylpyrrolidine can be inferred from studies on similar compounds, such as the reductive amination of dicarbonyl compounds leading to N-substituted pyrrolidines. These reactions showcase the nucleophilic character of the nitrogen atom in the pyrrolidine ring, which is likely applicable to 2-methyl-4-phenylpyrrolidine as well (Manescalchi et al., 1994).
Scientific Research Applications
Synthesis of 2-Methyl-4-phenylpyrrolidine Derivatives : The synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Application in Bromodomain Inhibition : Substituted 1-methyl-4-phenylpyrrolidin-2-ones have been designed as N-methylpyrrolidone-derived bromodomain inhibitors. These derivatives have been synthesized and show improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
Arylation of N-phenylpyrrolidine : A method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group has been developed. This process uses Ru(H)2(CO)(PCy3)3 as the catalyst and has potential applications in functionalizing pyrrolidine derivatives (Sezen & Sames, 2005).
Neuroprotective Drugs : A study on 2R,4R-aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) indicates that it acts as an agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, protecting neurons against excitotoxic degeneration. This encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
Antibacterial Activity : Research on structure-activity relationships of 1beta-methyl-2-[(3S,5R)-5-(4-aminomethylphenyl)pyrrolidin-3-ylthio]carbapenems suggests that certain side-chain structures enhance antibacterial activity against MRSA and Pseudomonas aeruginosa strains (Sato et al., 2002).
Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, have been synthesized and converted to useful intermediates (Singh & Umemoto, 2011).
Catalytic Henry Reactions : A cis-2-aminomethyl-5-phenylpyrrolidine, derived from methyl Boc-L-pyroglutamate, has been used as a chiral ligand for Cu(II)-catalysed Henry reactions, achieving excellent yields and superb levels of enantiocontrol (Scharnagel et al., 2014).
Safety And Hazards
The safety information for 2-Methyl-4-phenylpyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-4-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFHJJRTWGOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989395 | |
Record name | 2-Methyl-4-phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrrolidine | |
CAS RN |
6947-14-4 | |
Record name | NSC56584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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